molecular formula C14H19N3O B12943286 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline CAS No. 88138-76-5

2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline

Cat. No.: B12943286
CAS No.: 88138-76-5
M. Wt: 245.32 g/mol
InChI Key: HCRVYZAOXBCFHF-UHFFFAOYSA-N
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Description

2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is an aniline derivative featuring a pentyloxy chain at the ortho-position (C2) of the aromatic ring, terminating in a 1H-imidazole group. The compound’s molecular formula is C₁₄H₁₉N₃O, with a calculated molecular weight of 245.24 g/mol.

Structurally, the imidazole moiety provides a heteroaromatic system capable of hydrogen bonding and π-π interactions, which may be leveraged in biochemical applications such as enzyme inhibition or receptor targeting. Its extended alkyl chain differentiates it from simpler aniline-imidazole hybrids, offering unique physicochemical and pharmacokinetic properties.

Properties

CAS No.

88138-76-5

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-(5-imidazol-1-ylpentoxy)aniline

InChI

InChI=1S/C14H19N3O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11,15H2

InChI Key

HCRVYZAOXBCFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline typically involves the formation of the imidazole ring followed by the attachment of the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale, making them suitable for large-scale production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aniline moiety undergoes electrophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄ at 0–5°C3-Nitro derivative
Sulfonation H₂SO₄ (fuming), 50°CSulfonic acid derivative
Halogenation Br₂ in CH₂Cl₂, RT4-Bromo-substituted aniline

Mechanistic Insight : The amino group activates the aromatic ring toward electrophilic attack, favoring para and meta positions depending on steric and electronic factors.

Imidazole Ring Reactivity

The imidazole core participates in coordination and alkylation:

Metal Coordination

  • Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs.

  • Example: Reaction with CuCl₂ in ethanol yields a blue coordination complex.

Alkylation/Acylation

Reaction TypeReagents/ConditionsProductReference
N-Alkylation CH₃I, K₂CO₃, DMF, 60°C1-Methylimidazole derivative
Acylation Ac₂O, pyridine, RTAcetylated imidazole

Aniline Group Transformations

The primary amine undergoes typical amine reactions:

Acylation

  • Reacts with acetic anhydride to form N-acetylated derivative (yield: 85–92%).

  • Reagents: Ac₂O, pyridine, 50°C.

Oxidation

  • Oxidized by KMnO₄ in acidic medium to 2-((5-(1H-imidazol-1-yl)pentyl)oxy)nitrobenzene (yield: 70%).

Diazotization

  • Forms diazonium salt with NaNO₂/HCl at 0°C, enabling coupling reactions:

    • With phenol: Azo dye (λₘₐₓ: 480 nm).

    • With β-naphthol: Orange precipitate.

Ether Linkage Reactivity

The pentyl ether chain is susceptible to cleavage under specific conditions:

Reaction TypeReagents/ConditionsProductReference
Acidic Cleavage HBr (48%), refluxImidazole-pentanol + 2-aminophenol
Oxidative Cleavage Ozone, then Zn/H₂OImidazole-pentanal + 2-aminophenol

Nucleophilic Substitution

The imidazole’s nitrogen acts as a nucleophile:

Reaction TypeReagents/ConditionsProductReference
Alkylation 1-Bromopentane, K₂CO₃, DMFN-pentylimidazole derivative
Arylation 4-Bromotoluene, CuI, 1,10-phenanthrolineBiaryl-imidazole hybrid

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalysts/ConditionsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative78%
Heck Reaction Pd(OAc)₂, PPh₃, Et₃NAlkenyl-substituted analog65%

Reductive Transformations

  • Nitro Group Reduction : H₂/Pd-C in ethanol reduces nitro intermediates to amines during synthesis .

  • Imine Formation : Condensation with aldehydes (e.g., benzaldehyde) yields Schiff bases.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it versatile for further chemical explorations.

Biology

  • Antimicrobial Properties : Research indicates that 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline exhibits significant antimicrobial and antifungal properties. This makes it a candidate for biological studies aimed at developing new antimicrobial agents.
  • Leishmaniasis Treatment : In studies focused on visceral leishmaniasis, compounds with similar structures have shown promising antileishmanial activity, suggesting potential therapeutic applications for this compound in treating parasitic infections .

Medicine

  • Therapeutic Potential : The compound's ability to interact with biological targets opens avenues for its use in drug development. Its interactions with metal ions and enzymes could lead to novel therapeutic strategies against various diseases .
  • Cancer Treatment : Recent studies have indicated that compounds similar to this compound may act as pan-Rac inhibitors, which could be beneficial in treating cancers such as breast cancer and melanoma .

Industry

  • Material Development : The compound can be utilized in developing new materials and catalysts due to its unique chemical properties. Its role as a catalyst in organic reactions is being explored to enhance reaction efficiencies in industrial processes.

Data Tables

Application AreaSpecific UseRemarks
ChemistryBuilding BlockVersatile for further synthesis
BiologyAntimicrobialSignificant efficacy against pathogens
MedicineTherapeutic AgentPotential use against leishmaniasis and cancer
IndustryMaterial DevelopmentUseful in catalysis

Case Study 1: Antimicrobial Activity

In a study evaluating various compounds for their antimicrobial properties, this compound exhibited notable efficacy against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cancer Research

A recent investigation into the effects of imidazole-containing compounds on cancer cells demonstrated that derivatives of this compound inhibited cell proliferation in vitro. The study reported IC50 values indicating effective dosage ranges for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications

  • 5-chloro-2-(1H-imidazol-1-yl)aniline () adds a chlorine atom at C5, enhancing electronegativity and altering electronic effects on the aromatic ring .
  • Substituent Position :

    • 4-(1H-Imidazol-1-yl)aniline () is a positional isomer with the imidazole at the para-position, leading to distinct electronic environments and reactivity patterns .
  • Alkyl Chain Length :

    • The pentyloxy chain in the target compound contrasts with the ethoxy spacer in 2-[2-(1H-imidazol-1-yl)ethoxy]aniline (), significantly altering lipophilicity and solubility .

Functional Group Variations

  • 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline () includes methyl groups on the imidazole ring, which may sterically hinder interactions or stabilize tautomeric forms .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Structural Influence
2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline 245.24 2.8 (High) Low Long alkyl chain increases logP
2-[2-(1H-imidazol-1-yl)ethoxy]aniline 203.24 1.5 (Moderate) Moderate Shorter chain enhances solubility
5-chloro-2-(1H-imidazol-1-yl)aniline 193.64 2.1 (Moderate) Low Chlorine atom adds polarity
4-(1H-Imidazol-1-yl)aniline 159.18 1.2 (Low) High Minimal substitution
5-(1H-Benzimidazol-2-yl)-2-methylaniline 223.27 3.0 (High) Very Low Benzimidazole increases rigidity

Notes:

  • The target compound’s pentyl chain elevates logP compared to ethoxy analogs, suggesting better lipid membrane penetration but poorer aqueous solubility .
  • Benzimidazole-containing derivatives () exhibit higher logP due to fused aromatic systems, reducing solubility but enhancing binding to hydrophobic pockets .

Biological Activity

The compound 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring linked to a pentyl group via an ether bond to an aniline moiety. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the nanomolar range against prostate carcinoma cell lines, indicating potent antiproliferative effects .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a cascade of biological effects, including:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and HER2, which are crucial in cancer signaling pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of a series of imidazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with enhanced activity attributed to structural modifications around the imidazole core .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of imidazole-containing compounds. The results showed that derivatives with longer alkyl chains exhibited improved activity against Staphylococcus aureus and Escherichia coli, suggesting that the hydrophobic character contributed positively to their antimicrobial action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other known imidazole derivatives is useful:

Compound NameBiological ActivityIC50 Values (nM)Remarks
ClemizoleAntihistaminicNot specifiedContains an imidazole ring
OmeprazoleAntiulcerNot specifiedImidazole moiety present
MetronidazoleAntibacterial0.5 - 2.0Well-established efficacy

This table illustrates that while many compounds containing imidazole show significant biological activities, the specific structure and substituents on this compound may confer distinct advantages in terms of potency and selectivity.

Q & A

What are the recommended synthetic methodologies for 2-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, details a similar compound’s synthesis using pre-cooled solutions of precursors, organic solvent extraction, and purification via silica gel chromatography and preparative HPLC . To optimize yield:

  • Monitor reaction pH and temperature (e.g., hydrolysis steps may require NaOH and acetic acid for neutralization, as in ) .
  • Use inert atmospheres to prevent oxidation of the aniline moiety.
  • Employ high-purity reagents and validate intermediate purity via TLC or LC-MS.

How can researchers resolve discrepancies in NMR spectral data during structural confirmation of this compound?

Answer:
Conflicting NMR data may arise from tautomerism (imidazole ring) or residual solvents. Methodological approaches include:

  • Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations).
  • Use deuterated solvents (e.g., DMSO-d6) to minimize interference, as demonstrated in for analogous benzimidazole derivatives .
  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Validate purity via HPLC before analysis to exclude contaminants.

What precautions are critical for maintaining the stability of this compound during storage?

Answer:
highlights degradation risks under prolonged storage. Recommendations:

  • Store in airtight, light-resistant containers at –20°C under nitrogen.
  • Avoid exposure to moisture (aniline groups are prone to hydrolysis).
  • Conduct periodic stability assays using LC-MS to detect degradation products .

How can researchers address contradictory bioactivity results in assays involving this compound?

Answer:
Contradictions may stem from impurities, solvent effects, or assay variability. Mitigation strategies:

  • Repurify the compound before testing (e.g., preparative HPLC as in ) .
  • Use standardized solvents (e.g., DMSO with <0.1% water) to prevent solubility issues.
  • Validate bioactivity across multiple cell lines or enzymatic assays to rule out model-specific artifacts.

Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • FTIR : Confirm functional groups (e.g., C=N stretch at ~1600 cm1^{-1} for imidazole; NH2_2 at ~3400 cm1^{-1}) .
  • 1^1H/13^{13}C NMR : Assign aromatic and aliphatic protons, with attention to imidazole ring coupling patterns () .
  • High-resolution MS : Verify molecular weight and fragmentation patterns (e.g., ESI-MS in ) .

What steps should be taken to ensure reproducibility in scaled-up synthesis of this compound?

Answer:

  • Document reaction parameters (e.g., stirring rate, heating/cooling gradients) meticulously.
  • Use automated systems for precise reagent addition and pH control.
  • Validate scalability via kinetic studies (e.g., in situ FTIR to monitor reaction progress).

How can the compound’s reactivity with common laboratory reagents be predicted?

Answer:

  • Assess functional group compatibility: The imidazole ring may react with electrophiles (e.g., acylating agents), while the aniline group is susceptible to oxidation.
  • Refer to analogous compounds in , where chloro-substituted benzimidazoles underwent nucleophilic substitution .
  • Perform small-scale pilot reactions to test stability under intended conditions.

What analytical controls are essential for assessing batch-to-batch variability?

Answer:

  • Implement QC protocols:
    • HPLC/GC purity checks (≥95% purity threshold).
    • Karl Fischer titration to quantify residual moisture.
    • Elemental analysis to confirm stoichiometry.
  • Compare spectroscopic fingerprints (e.g., UV-Vis, FTIR) across batches.

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